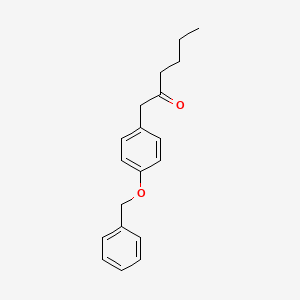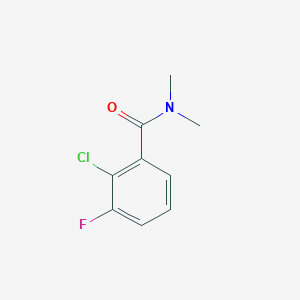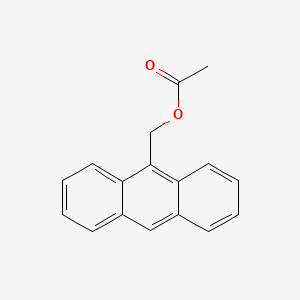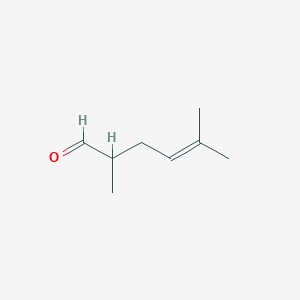
2,5-Dimethylhex-4-en-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhex-4-en-1-al is an organic compound with the molecular formula C8H14O. It is an aldehyde characterized by the presence of a hexenal backbone with two methyl groups attached at the 2nd and 5th positions. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-4-en-1-al can be synthesized through various methods. One common approach involves the condensation of 2-methylbut-3-en-ol with isobutanal to form 2,2,5-trimethylhexenal as an intermediate. This intermediate is then converted to this compound using specific reagents and conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. Techniques such as headspace solid-phase microextraction (HS SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed to analyze and optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylhex-4-en-1-al undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-hexenoic acid.
Reduction: 2,5-Dimethyl-4-hexen-2-ol.
Substitution: Various substituted hexenals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhex-4-en-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma
Wirkmechanismus
The mechanism by which 2,5-Dimethylhex-4-en-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Hexanal: An aldehyde with a similar structure but without the methyl groups at the 2nd and 5th positions.
2,4-Hexadienal: Another aldehyde with a similar carbon backbone but different positioning of double bonds.
Uniqueness: 2,5-Dimethylhex-4-en-1-al is unique due to the presence of the two methyl groups, which significantly influence its chemical properties and reactivity. These structural differences result in distinct aroma characteristics and reactivity patterns compared to its analogs.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,6,8H,5H2,1-3H3 |
InChI-Schlüssel |
NTPNJYFKMSTHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


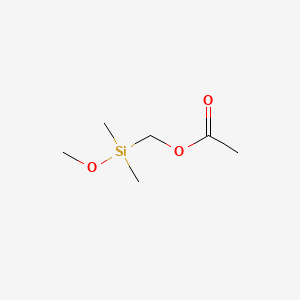
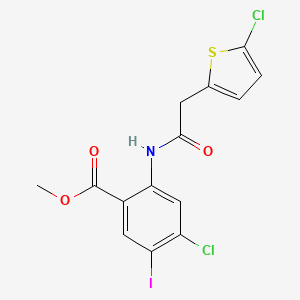

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanyl-N-ethyl-L-alaninamide](/img/structure/B8532042.png)
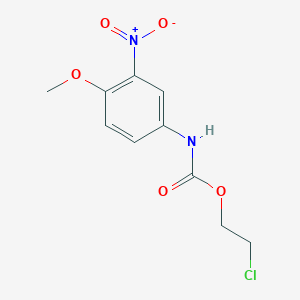
![4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8532054.png)
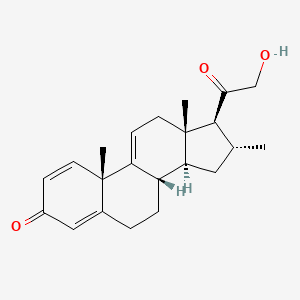
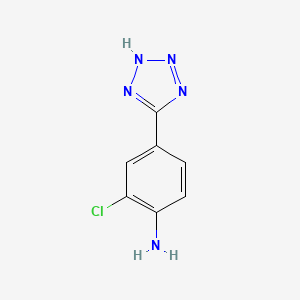
![N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine](/img/structure/B8532075.png)
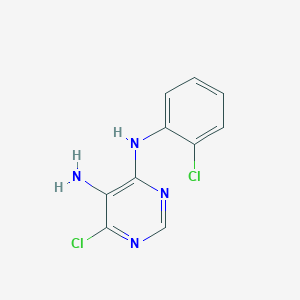
![[1,1'-Biphenyl]-4-sulfonamide, 4'-(dimethylamino)-N-(5-hydroxypentyl)-](/img/structure/B8532090.png)
